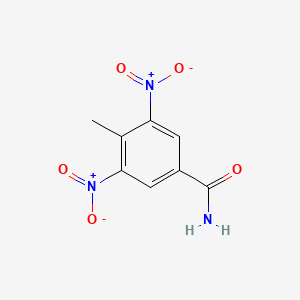

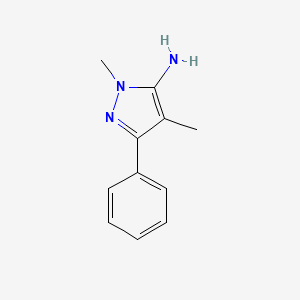

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

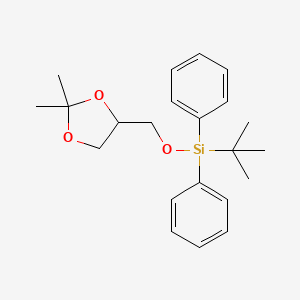

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 30830-04-7. It has a molecular weight of 187.24 .

Synthesis Analysis

The synthesis of “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” and similar compounds is a topic of ongoing research. For example, one study discusses the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another study mentions the synthesis of a compound where fractions were evaporated under reduced pressure to give a mixture that was crystallized from petroleum ether .Molecular Structure Analysis

The InChI Code for “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is1S/C11H13N3/c1-8-10 (13-14 (2)11 (8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a solid compound . The InChI key isBZJUAPFLXLAQDN-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis and Characterization

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of various Schiff base ligands, which have been characterized using spectroscopic and crystallographic techniques. The study of tautomeric equilibria and crystal structure analyses reveals significant insights into the molecular structure and properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification and Biological Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with this compound demonstrate increased swelling properties and thermal stability. These modifications enhance the material's potential for medical applications, showcasing its role in developing polymers with antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Anticancer Activity

Derivatives of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibit promising inhibitory activity, highlighting the potential of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antioxidant Activity

The compound has also been used in the synthesis of new fused pyrazolo[4,3-e]pyridines, which exhibit significant antioxidant activity. This highlights its utility in creating compounds with potential health benefits (Pelit, 2017).

Catalytic Applications

Its derivatives are explored in catalytic applications, such as in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines using l-proline as a green catalyst. This demonstrates the compound's role in facilitating chemical transformations (Gunasekaran, Prasanna, & Perumal, 2014).

Propriétés

IUPAC Name |

2,4-dimethyl-5-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUAPFLXLAQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406112 |

Source

|

| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |

CAS RN |

30830-04-7 |

Source

|

| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)